4,5-Diethyl-3-iodoocta-3,5-diene
Description
4,5-Diethyl-3-iodoocta-3,5-diene is a halogenated diene characterized by an eight-carbon chain with conjugated double bonds at positions 3 and 4. The molecule features ethyl substituents at carbons 4 and 5 and an iodine atom at carbon 5. The ethyl groups enhance steric bulk, influencing solubility and stability, while the conjugated diene system enables participation in cycloaddition or polymerization processes. Applications span organic synthesis intermediates and materials science, though its exact industrial uses remain understudied.
Properties
CAS No. |
193211-59-5 |
|---|---|
Molecular Formula |
C12H21I |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
4,5-diethyl-3-iodoocta-3,5-diene |
InChI |
InChI=1S/C12H21I/c1-5-9-10(6-2)11(7-3)12(13)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
AATQCHYUBOFPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(=C(CC)I)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3-iodoocta-3,5-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 4,5-diethyl-3-octene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyl-3-iodoocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding 4,5-diethyl-3-octene.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions
Major Products
Oxidation: Diols or ketones.
Reduction: 4,5-diethyl-3-octene.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,5-Diethyl-3-iodoocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4,5-Diethyl-3-iodoocta-3,5-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4,5-Diethyl-3-iodoocta-3,5-diene:
Cholesta-3,5-diene
- Structure : A steroidal diene with conjugated double bonds at positions 3 and 5, embedded in a tetracyclic ring system.
- Key Differences :
- Lacks halogen substituents and ethyl groups.
- Higher molecular weight (396.6 g/mol vs. ~280 g/mol for this compound).
- Exhibits lipophilic behavior due to the steroid backbone, whereas the iodine and ethyl groups in the target compound enhance polarity and reactivity.
- Applications : Found in biological systems (e.g., cholesterol biosynthesis intermediates) .
3-Ethyloct-1,5-diene Isomers
- Structure: Ethyl-substituted dienes with non-conjugated double bonds at positions 1 and 5.
- Key Differences: Absence of iodine reduces electrophilicity and limits utility in substitution reactions. Non-conjugated double bonds decrease resonance stabilization, leading to lower thermal stability. Detected in olive oils as volatile organic compounds, suggesting higher volatility compared to the iodine-containing target compound .
Stigmastan-3,5-diene
- Structure : A plant-derived steroidal diene with conjugated 3,5-diene system.
- Key Differences :
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Halogen Influence: The iodine atom in this compound differentiates it from non-halogenated analogs like 3-ethyloct-1,5-diene, enabling participation in nucleophilic substitutions absent in its counterparts .
- Steric Effects : Ethyl groups at C4 and C5 may reduce crystallization tendencies compared to steroidal dienes like Cholesta-3,5-diene, enhancing solubility in organic solvents .
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